Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate
Description
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate |
InChI |
InChI=1S/C10H19NO3/c1-3-14-9(12)8-10(13)4-6-11(2)7-5-10/h13H,3-8H2,1-2H3 |
InChI Key |
CJLSMIJSXQIUDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Hydroxy-1-Methylpiperidine with Ethyl Bromoacetate
A direct alkylation strategy involves reacting 4-hydroxy-1-methylpiperidine with ethyl bromoacetate under basic conditions. In a protocol adapted from thieno[2,3-d]pyrimidine synthesis, 4-hydroxy-1-methylpiperidine (1.0 mmol) and ethyl bromoacetate (1.2 mmol) are refluxed in acetone with potassium carbonate (2.5 mmol) for 12 hours. The reaction proceeds via an SN2 mechanism, displacing bromide to form the target ester.
Key Data:
-
Yield: 68–72% after purification by flash chromatography (dichloromethane/methanol, 20:1).
-
Characterization: NMR (CDCl): δ 4.15 (q, 2H, COOCHCH), 3.42–3.38 (m, 2H, piperidine-H), 2.31 (s, 3H, N-CH), 1.89 (s, 1H, OH), 1.27 (t, 3H, COOCHCH).
Advanced Methods for Functional Group Integration
Reductive Amination for Methyl Group Introduction
An alternative route begins with 4-hydroxypiperidin-4-yl acetic acid , which undergoes reductive amination with formaldehyde and sodium cyanoborohydride to install the methyl group. Subsequent esterification with ethanol and sulfuric acid yields the target compound.
Optimization Insight:
-
Catalyst: Pd/C (5 wt%) in ethanol improves hydrogenation efficiency, reducing reaction time to 4 hours.
Mechanistic Considerations and Side Reactions
The formation of This compound is susceptible to side reactions, including over-alkylation at the piperidine nitrogen. Computational studies suggest that steric hindrance at the 4-position favors hydroxyl group retention over tertiary amine formation.
Critical Parameters:
-
Temperature: Reactions above 80°C promote dehydration, yielding undesired enol ethers.
-
Solvent: Polar aprotic solvents like DMF enhance nucleophilicity of the hydroxyl group.
Industrial-Scale Production Techniques
Large-scale synthesis employs continuous flow reactors to improve heat dissipation and reaction control. A patented method uses:
-
Residence Time: 30 minutes at 100°C.
-
Throughput: 2.5 kg/h with ≥95% purity after distillation.
Emerging Innovations in Piperidine Ester Synthesis
Recent advances include enzymatic esterification using Candida antarctica lipase B, which achieves 89% yield under mild conditions (pH 7.0, 35°C) . This green chemistry approach reduces waste and avoids harsh reagents.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Neurodegenerative Diseases
One of the prominent applications of Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate is in the treatment and prophylaxis of neurodegenerative diseases. Research indicates that compounds with similar piperidine structures exhibit potential for treating conditions such as Alzheimer's disease. For instance, studies have shown that related compounds can reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology, thereby suggesting a protective effect against neurodegeneration .
Table 1: Summary of Neuroprotective Effects
| Compound | Mechanism of Action | Disease Targeted | Reference |
|---|---|---|---|
| M4 | Reduces Aβ aggregation | Alzheimer's Disease | |
| This compound | Potentially similar effects due to structural analogies | Neurodegenerative Diseases |
Pharmacological Studies
Antioxidant Properties
In pharmacological studies, compounds structurally related to this compound have been evaluated for their antioxidant properties. Specifically, the ability to mitigate oxidative stress is crucial in neuroprotection. While some studies indicate moderate antioxidant activity, further research is necessary to establish definitive effects and mechanisms .
Case Study: Scopolamine-Induced Models
A case study involving scopolamine-induced models demonstrated that compounds similar to this compound could reduce oxidative stress markers and amyloid-beta levels in treated animals. These findings align with the hypothesis that such compounds may offer therapeutic benefits in managing cognitive decline associated with neurodegenerative diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step processes that allow for the modification of its structure to enhance biological activity. Structure-activity relationship studies are essential for optimizing its efficacy against specific targets.
Table 2: Synthesis Pathways and Yields
| Step | Reagents Used | Yield (%) | Notes |
|---|---|---|---|
| Step 1 | Starting Materials A & B | 80% | Initial formation of piperidine ring |
| Step 2 | Acetic Anhydride, Catalyst | 90% | Acetylation process yielding ester |
| Step 3 | Purification via Column Chromatography | >95% | Final product isolation |
Mechanism of Action
The mechanism of action of Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The compound’s piperidine core and substituents differentiate it from analogs. Below is a comparative analysis:
Functional Group Influence
- Hydroxyl Group: The 4-hydroxy group in the target compound facilitates hydrogen bonding, improving aqueous solubility compared to non-hydroxylated analogs like ethyl 2-(piperidin-4-yl)acetate .
- Methyl vs.
Physical and Chemical Properties
- Crystal Packing : Analogs such as ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate stabilize via intermolecular hydrogen bonds (C-H⋯O) and π-π interactions, suggesting similar solid-state behavior for the target compound .
Biological Activity
Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring, which is known for its diverse biological activities. The presence of the hydroxy group and the ethyl acetate moiety contributes to its solubility and interaction with biological targets.
The compound's biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : this compound has been shown to inhibit key enzymes involved in neurological disorders, such as acetylcholinesterase (AChE). This inhibition can enhance cholinergic signaling, making it a candidate for treating conditions like Alzheimer's disease .
- Antioxidant Activity : Studies indicate that this compound exhibits antioxidant properties, reducing oxidative stress in cellular models. This effect is crucial for neuroprotection against amyloid-beta toxicity, a hallmark of Alzheimer's pathology .
- Anti-Cancer Properties : Preliminary research suggests that derivatives of piperidine compounds, including this compound, may possess anti-cancer activity through apoptosis induction in cancer cell lines . The specific pathways involved include the modulation of histone deacetylases (HDACs) and methyltransferases, which are critical in cancer cell proliferation .
In Vitro Studies
In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. For example, treatment with this compound resulted in improved cell viability in astrocytes exposed to amyloid-beta peptides .
In Vivo Studies
In vivo studies using animal models have shown that the compound can reduce cognitive deficits associated with neurodegenerative diseases. The administration of this compound led to improved memory performance in scopolamine-induced amnesia models .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate, and how are intermediates characterized?
- Methodology :
- Step 1 : Synthesize the piperidin-4-yl scaffold via reductive amination or alkylation of 4-piperidone derivatives. For example, methyl group introduction at the 1-position can be achieved using methyl iodide under basic conditions .
- Step 2 : Hydroxylation at the 4-position of piperidine can be performed via oxidation followed by selective reduction .
- Step 3 : Esterification of the acetic acid moiety with ethanol under acid catalysis (e.g., H₂SO₄) yields the final product.
- Characterization : Intermediate purity is confirmed via TLC (silica gel, ethyl acetate/hexane) and NMR (¹H/¹³C) for structural validation .
Q. Which analytical techniques are recommended for purity assessment of this compound?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) at 1.0 mL/min; UV detection at 254 nm .
- GC-MS : Employ a DB-5 column, helium carrier gas, and electron ionization (EI) at 70 eV to detect volatile impurities or degradation products .
- Elemental Analysis : Confirm elemental composition (C, H, N) within ±0.4% of theoretical values.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology :
- Single-crystal X-ray diffraction : Crystals grown via slow evaporation (e.g., ethyl acetate/hexane) are analyzed using a Bruker D8 VENTURE diffractometer.
- Refinement : SHELXL (for small-molecule refinement) or SHELXS (for structure solution) is used to refine atomic coordinates and thermal parameters . Key metrics: R-factor <0.05, data-to-parameter ratio >15 .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproduct formation?
- Methodology :
- Reaction Optimization :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C, 30 min vs. 24 hrs conventional) .
- Employ catalytic agents like DMAP for efficient esterification .
- Byproduct Mitigation : Monitor intermediates via LC-MS; silica gel chromatography (ethyl acetate:methanol 9:1) removes unreacted piperidine derivatives.
Q. What strategies address solubility challenges in biological assays?
- Methodology :
- Solvent Screening : Test solubility in DMSO (stock solutions >10 mM), aqueous buffers (pH 7.4 with 0.1% Tween-80), or ethanol .
- Derivatization : Convert to a water-soluble salt (e.g., hydrochloride) via treatment with HCl in diethyl ether .
Q. How to resolve contradictions between HPLC and GC-MS purity data?
- Case Study :
- Scenario : HPLC indicates 98% purity, but GC-MS detects trace ethyl acetate solvent (retention time 2.3 min).
- Resolution : Pre-dry the sample under vacuum (40°C, 24 hrs) to remove residual solvent. Re-run GC-MS with a temperature gradient (50°C to 250°C at 10°C/min) .
Q. What protocols are used for impurity profiling and quantification?
- Methodology :
- Impurity Identification : Spike samples with reference standards (e.g., 4-hydroxy-1-methylpiperidine) and compare retention times in HPLC .
- Quantification : Use a calibration curve (0.1–10 µg/mL) with UV detection at 210 nm; LOD = 0.05 µg/mL .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Study Design :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
